N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a methoxyphenyl and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Substitution with Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxamide groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique structural properties impart desirable characteristics to the final product.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and phenyl groups can enhance binding affinity and specificity by fitting into hydrophobic pockets or forming π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the cyclopropane ring.
2-phenylcyclopropanecarboxamide: Similar but without the methoxyphenyl group.
N-(4-methoxyphenyl)-2-phenylacetamide: Similar but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased rigidity and specific electronic effects, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C17H17NO2 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-7-13(8-10-14)18-17(19)16-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3,(H,18,19) |
InChI Key |
WRPGXDXLQSWHIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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